molecular formula C13H21NO2 B3091638 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime CAS No. 1217874-80-0

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime

Cat. No.: B3091638
CAS No.: 1217874-80-0
M. Wt: 223.31 g/mol
InChI Key: OJBHYQHZQDEUEM-SDNWHVSQSA-N
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Description

1,7,7-Trimethyl-bicyclo[221]heptan-2-one O-oxiranylmethyl-oxime is a complex organic compound with a unique bicyclic structure It is derived from camphor, a well-known natural product, and features an oxime and an epoxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime typically involves multiple steps:

    Starting Material: The synthesis begins with camphor (1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one).

    Oxime Formation: Camphor is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form camphor oxime.

    Epoxidation: The oxime is then treated with an epoxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to introduce the oxiranylmethyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can open the epoxide ring under basic or acidic conditions.

Major Products

    Oxidation: Products include camphor derivatives with additional oxygen functionalities.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted camphor derivatives with various functional groups.

Scientific Research Applications

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime involves its interaction with various molecular targets:

    Molecular Targets: The oxime and epoxide groups can interact with enzymes and receptors, potentially inhibiting or modifying their activity.

    Pathways Involved: The compound may affect biochemical pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Camphor: The parent compound, widely used in medicinal and industrial applications.

    Camphor Oxime: An intermediate in the synthesis of the target compound.

    Isoborneol: A related bicyclic compound with similar structural features.

Uniqueness

1,7,7-Trimethyl-bicyclo[22

Properties

IUPAC Name

(E)-1,7,7-trimethyl-N-(oxiran-2-ylmethoxy)bicyclo[2.2.1]heptan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-12(2)9-4-5-13(12,3)11(6-9)14-16-8-10-7-15-10/h9-10H,4-8H2,1-3H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBHYQHZQDEUEM-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=NOCC3CO3)C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC1(/C(=N/OCC3CO3)/C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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